Methyl 2,6-difluoro-4-hydroxybenzoate
Overview
Description
Methyl 2,6-difluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features two fluorine atoms and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Methyl 2,6-difluoro-4-hydroxybenzoate has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can be involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that the compound can be involved in suzuki–miyaura coupling, which is a key process in organic synthesis .
Biochemical Analysis
Biochemical Properties
Methyl 2,6-difluoro-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of aromatic compounds. This interaction involves the binding of this compound to the active site of the enzyme, leading to the formation of a quinonoid intermediate . Additionally, this compound can serve as a substrate for various hydroxylation reactions, resulting in the release of fluoride ions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolites and alterations in metabolic flux . Furthermore, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes such as p-hydroxybenzoate hydroxylase, leading to the formation of a quinonoid intermediate and the release of fluoride ions . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as p-hydroxybenzoate hydroxylase, leading to the hydroxylation of the aromatic ring and the release of fluoride ions . This compound can also affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-4-hydroxybenzaldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2,6-difluoro-4-hydroxybenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-difluoro-4-hydroxybenzaldehyde
Reduction: 2,6-difluoro-4-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-difluoro-6-hydroxybenzoate
- Methyl 2,6-difluoro-4-hydroxybenzoate
- 2,6-difluoro-4-hydroxybenzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,6-difluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRBTXDTZVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622354 | |
Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194938-88-0 | |
Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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